The Versatile Building Block: An In-depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate
The Versatile Building Block: An In-depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (ethoxymethylene)cyanoacetate (EMCA), a seemingly unassuming organic molecule, holds a pivotal role in the landscape of modern organic synthesis. Its unique trifecta of reactive functional groups—an electrophilic double bond, a cyano group, and an ester moiety—renders it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This guide, intended for professionals in research, discovery, and development, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this indispensable chemical entity, with a particular focus on its utility in the pharmaceutical sciences.
Core Chemical and Physical Properties
Ethyl (ethoxymethylene)cyanoacetate is a stable, commercially available compound that typically appears as a white to pale yellow crystalline solid or powder at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 94-05-3 | [3] |
| Molecular Formula | C₈H₁₁NO₃ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid/powder | [1][2] |
| Melting Point | 49-53 °C | [4] |
| Boiling Point | 190-191 °C at 30 mmHg | |
| Density | Approximately 1.1 g/cm³ | |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform); limited solubility in water. | [5] |
Synthesis of Ethyl (ethoxymethylene)cyanoacetate: A Standard Protocol
The most common and efficient laboratory and industrial synthesis of EMCA involves the condensation of ethyl cyanoacetate with triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride.[6] This reaction proceeds via the formation of an intermediate that subsequently eliminates ethanol to yield the desired product.
Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Reaction flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a reaction flask, add equimolar amounts of ethyl cyanoacetate and triethyl orthoformate.
-
Add an excess of acetic anhydride to the mixture to act as a dehydrating agent.
-
Heat the reaction mixture to 150-160 °C for approximately 5 hours. During this time, the byproduct, ethyl acetate, can be removed by distillation.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the remaining acetic anhydride and other volatile components under reduced pressure using a rotary evaporator to yield crude Ethyl (ethoxymethylene)cyanoacetate as a yellow solid.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Michael Addition
The electrophilic nature of the double bond in EMCA makes it an ideal Michael acceptor. [7]It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of β-substituted propionitrile derivatives.
Mechanism of Michael Addition:
-
A nucleophile adds to the β-carbon of the double bond in EMCA.
-
The resulting enolate intermediate is protonated to yield the final 1,4-addition product.
Applications in Drug Development and Organic Synthesis
The true power of Ethyl (ethoxymethylene)cyanoacetate lies in its application as a versatile building block for the synthesis of a vast array of biologically active molecules and other valuable organic compounds.
Synthesis of Heterocyclic Compounds
EMCA is a cornerstone in the synthesis of numerous heterocyclic systems, which form the core of many pharmaceutical agents.
-
Pyrimidines: Reaction of EMCA with amidines or ureas provides a straightforward route to substituted pyrimidines, a class of compounds with a broad spectrum of biological activities. [8]* Pyridines: Condensation of EMCA with enamines or compounds containing an active methylene group, followed by cyclization, is a common strategy for the synthesis of substituted pyridines. [8]* Pyrazoles: The reaction of EMCA with hydrazine derivatives leads to the formation of pyrazole rings, which are present in many anti-inflammatory and analgesic drugs. [8]
Key Pharmaceutical Ingredients Derived from EMCA
-
Allopurinol: This xanthine oxidase inhibitor, used in the treatment of gout, is synthesized from ethyl cyanoacetate, the precursor to EMCA. The synthesis involves the formation of a pyrazole intermediate which is then cyclized to the final purine analog. [1][9]* Folic Acid: This essential vitamin, crucial for cell growth and metabolism, can be synthesized in a multi-step process where ethyl cyanoacetate serves as a key starting material for the construction of the pteridine ring system. [1]* Leflunomide: This isoxazole-based immunosuppressive drug, used to treat rheumatoid arthritis, is synthesized from ethyl acetoacetate, a close structural analog of ethyl cyanoacetate, highlighting the utility of this class of compounds in medicinal chemistry. [10][11]
Analytical Characterization
The identity and purity of Ethyl (ethoxymethylene)cyanoacetate can be confirmed using standard analytical techniques.
| Technique | Key Observations | Reference(s) |
| ¹H NMR | Characteristic signals for the two ethyl groups (triplets and quartets), a singlet for the vinylic proton, and a singlet for the methoxy protons. A representative spectrum shows peaks at approximately δ 8.03 (s, 1H), 4.37 (q, 2H), 4.27 (q, 2H), 1.45 (t, 3H), and 1.33 (t, 3H) ppm in CDCl₃. | [12] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, cyano carbon, vinylic carbons, and the carbons of the ethyl groups. | [3][13] |
| FTIR | Strong absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C stretch (around 1640 cm⁻¹). | [14] |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 169, along with characteristic fragmentation patterns. | [3] |
Safety and Handling
Ethyl (ethoxymethylene)cyanoacetate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed. [3][15]* H315: Causes skin irritation. [3][16]* H317: May cause an allergic skin reaction. [3]* H319: Causes serious eye irritation. [3][16]* H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]* H335: May cause respiratory irritation. [3][16] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [16]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [17]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [16] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information. [15][17][18]
Conclusion
Ethyl (ethoxymethylene)cyanoacetate is a testament to the power of a well-designed molecular scaffold. Its inherent reactivity and versatility have cemented its status as an indispensable tool in the arsenal of the synthetic organic chemist. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of EMCA is paramount for the design and execution of efficient synthetic routes to novel therapeutic agents. As the demand for more complex and diverse molecular entities continues to grow, the importance of this foundational building block is only set to increase.
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